molecular formula C25H24O11 B588048 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE CAS No. 1007224-60-3

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

货号: B588048
CAS 编号: 1007224-60-3
分子量: 500.456
InChI 键: CFVGBYFDDKYFMF-JAGVPYGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is a metabolite of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is formed through the hydroxylation of warfarin, followed by glucuronidation. The hydroxylation process introduces a hydroxyl group into the warfarin molecule, and glucuronidation attaches a glucuronic acid moiety, enhancing the compound’s solubility and facilitating its excretion from the body .

准备方法

科学研究应用

Pharmacological Context

Warfarin functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X. Its therapeutic use is primarily in the prevention and treatment of thromboembolic events. The metabolism of warfarin leads to various hydroxylated metabolites, including 8-hydroxy warfarin, which undergoes further glucuronidation to form 8-hydroxy warfarin beta-D-glucuronide. This metabolic pathway is essential for the elimination of warfarin from the body and has implications for drug interactions and patient management.

Metabolism Studies

This compound plays a pivotal role in understanding the metabolic pathways of warfarin. Studies have shown that hydroxywarfarins can inhibit cytochrome P450 enzymes, particularly CYP2C9, which is responsible for the metabolism of S-warfarin. This inhibition can lead to increased plasma levels of warfarin and heightened risk of bleeding complications .

Metabolite Enzyme Inhibition Clinical Implication
8-Hydroxy WarfarinCYP2C9Potential for increased anticoagulant effect
10-Hydroxy WarfarinNot glucuronidatedUnknown elimination pathway

Drug Interaction Studies

Research indicates that this compound may significantly impact the pharmacokinetics of co-administered drugs. For instance, it can alter the metabolism of other anticoagulants or drugs metabolized by CYP enzymes, necessitating careful monitoring and dose adjustments in clinical settings .

Therapeutic Drug Monitoring

The measurement of this compound levels in patients can provide insights into individual responses to warfarin therapy. Variability in glucuronidation rates can affect therapeutic outcomes and risk profiles for adverse effects such as bleeding or thrombosis .

Case Study 1: Variability in Anticoagulation Response

A cohort study involving patients on warfarin therapy demonstrated that those with higher levels of this compound exhibited greater INR variability compared to those with lower levels. This variability correlated with an increased incidence of thromboembolic events and bleeding complications, highlighting the need for personalized dosing strategies based on metabolite levels .

Case Study 2: Drug Interaction Management

In a clinical setting, a patient receiving both warfarin and a CYP2C9 inhibitor experienced significant increases in INR levels due to elevated concentrations of this compound. The management plan involved adjusting the warfarin dose and closely monitoring INR levels to prevent adverse outcomes .

生物活性

8-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, an anticoagulant widely used in clinical settings. Understanding the biological activity of this compound is essential for optimizing therapeutic outcomes and minimizing adverse effects associated with warfarin therapy. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications for drug interactions.

Metabolism and Formation

Warfarin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various hydroxylated metabolites, including 8-hydroxy warfarin. The subsequent glucuronidation of these metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, which has been shown to specifically metabolize 8-hydroxy warfarin .

Key Enzymatic Pathways

  • Cytochrome P450 Enzymes : Major enzymes involved include CYP2C9 and CYP1A2, which facilitate the formation of 8-hydroxy warfarin from warfarin.
  • Glucuronidation : The primary UGTs involved in the glucuronidation of 8-hydroxy warfarin are:
    • UGT1A9 : Exclusively metabolizes 8-hydroxy warfarin.
    • UGT1A1 and UGT1A10 : Involved in the glucuronidation of other hydroxylated metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its formation and elimination pathways. Studies indicate that glucuronidated metabolites are generally more water-soluble, facilitating renal excretion. Approximately 80% of warfarin and its metabolites are excreted via urine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life Varies; typically around 36 hours
Bioavailability Low due to extensive first-pass metabolism
Elimination Route Primarily renal

Biological Activity

The biological activity of this compound is characterized by its reduced anticoagulant effect compared to its parent compound. The glucuronidation process generally leads to decreased pharmacological activity due to the modification of the drug's structure, which affects its ability to interact with target proteins involved in coagulation.

Case Studies

  • Clinical Implications in Warfarin Therapy : A study demonstrated that variations in UGT activity could lead to differences in the anticoagulant response among patients taking warfarin. Patients with higher levels of UGT activity may experience reduced efficacy due to increased formation of inactive glucuronides .
  • Drug-Drug Interactions : Research indicates that certain drugs can inhibit UGT enzymes, potentially leading to increased levels of active hydroxywarfarins and heightened anticoagulant effects. For instance, co-administration with drugs that inhibit UGT1A9 may result in elevated concentrations of 8-hydroxy warfarin and its glucuronide, necessitating careful monitoring .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGBYFDDKYFMF-JAGVPYGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857863
Record name 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007224-60-3
Record name 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。